Methyl 2-methyl-6-(piperazin-1-yl)nicotinate
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Overview
Description
Methyl 2-methyl-6-(piperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry due to its favorable pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(piperazin-1-yl)nicotinate typically involves the esterification of 2-methyl-6-(piperazin-1-yl)nicotinic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-6-(piperazin-1-yl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used primarily as a rubefacient.
2-Methyl-6-(piperazin-1-yl)nicotinic acid: The acid precursor to Methyl 2-methyl-6-(piperazin-1-yl)nicotinate.
Piperazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of a nicotinic acid derivative and a piperazine ring, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 2-methyl-6-(piperazin-1-yl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its pharmacological versatility. The presence of the methyl groups and the piperazine moiety enhances its solubility and interaction with biological targets, making it a valuable candidate for drug development.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The piperazine component is particularly important as it can modulate the activity of neurotransmitter receptors and other proteins involved in cellular signaling pathways. This modulation can lead to various biochemical effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neuronal activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Pseudomonas aeruginosa | 15.0 |
These results indicate that the compound not only inhibits bacterial growth but may also exhibit bactericidal properties.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The compound's ability to interfere with cell cycle progression and promote programmed cell death is attributed to its interaction with specific signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability upon treatment with the compound, highlighting its potential as an alternative therapeutic agent against resistant strains .
- Anticancer Mechanism Exploration : Another study focused on the anticancer mechanisms of this compound in human lung cancer cells. The findings suggested that this compound activated apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-methyl-6-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-9-10(12(16)17-2)3-4-11(14-9)15-7-5-13-6-8-15/h3-4,13H,5-8H2,1-2H3 |
InChI Key |
VXRJKKLWBGFONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C(=O)OC |
Origin of Product |
United States |
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